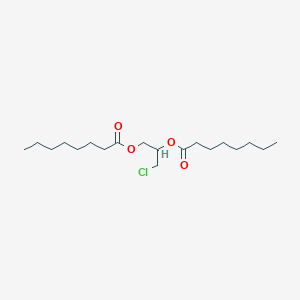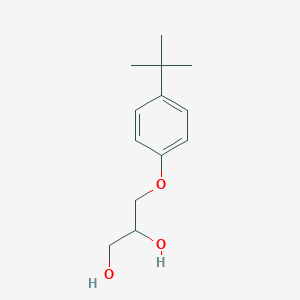
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is a metalloporphyrin complex where zinc is coordinated to a porphyrin ring substituted with pentafluorophenyl groups at the meso positions. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc typically involves the reaction of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin with zinc acetate in a solvent mixture of methanol and chloroform. The reaction is carried out under reflux conditions for several hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions and purification processes to meet industrial demands.
化学反応の分析
Types of Reactions: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl groups are highly reactive towards nucleophiles, allowing for substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo redox reactions, which are essential in its role as a catalyst in various chemical processes.
Common Reagents and Conditions:
Nucleophiles: Thiolates and amines are commonly used in SNAr reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted porphyrin derivatives can be obtained.
Oxidized and Reduced Forms: The compound can exist in different oxidation states, which are crucial for its catalytic activity.
科学的研究の応用
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc involves its ability to act as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species can then participate in various chemical and biological processes .
類似化合物との比較
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: The free base form of the compound without the zinc ion.
5,10,15,20-Tetrakis(pentafluorophenyl)porphine palladium(II): A palladium complex with similar photophysical properties.
5,10,15,20-Tetraphenylporphyrin: A related compound with phenyl groups instead of pentafluorophenyl groups.
Uniqueness: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is unique due to the presence of pentafluorophenyl groups, which enhance its reactivity and photophysical properties. The zinc ion also plays a crucial role in stabilizing the porphyrin ring and facilitating various catalytic processes .
特性
分子式 |
C44H8F20N4Zn |
|---|---|
分子量 |
1037.9 g/mol |
IUPAC名 |
zinc;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Zn/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChIキー |
SITWILXFZRVHNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)









